molecular formula C10H11NO2 B12851185 2-Amino-2-(cuban-1-yl)acetic acid

2-Amino-2-(cuban-1-yl)acetic acid

Cat. No.: B12851185
M. Wt: 177.20 g/mol
InChI Key: JYOMHTWNXWROEP-UHFFFAOYSA-N
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Description

Evolution of Cubane (B1203433) Chemistry and its Unique Structural Attributes

First synthesized in 1964 by Philip Eaton and Thomas Cole, cubane (C8H8) is a synthetic hydrocarbon with its eight carbon atoms arranged at the corners of a cube. wikipedia.org Initially, the synthesis of cubane was considered a monumental challenge due to the severe bond angle strain; the carbon-carbon bonds are forced into a 90-degree angle, a significant deviation from the ideal 109.5 degrees for tetrahedral carbon. wikipedia.org Despite this high degree of strain, cubane is remarkably kinetically stable, with a decomposition temperature of over 220°C. acs.orgunibo.it This stability arises from the lack of a low-energy pathway for the molecule to rearrange. acs.org

The unique geometry of cubane imparts it with a high density and a large amount of stored energy. unibo.itbris.ac.uk These properties initially led to investigations of cubane derivatives as potential high-energy density materials, such as explosives and propellants. bris.ac.ukontosight.ai However, in recent years, the focus has shifted towards its application in medicinal chemistry and materials science. researchgate.netacs.org The rigid, cage-like structure of cubane makes it an excellent scaffold for the precise spatial arrangement of functional groups. acs.orgresearchgate.net

Rationale for the Incorporation of Cubane into Amino Acid Frameworks

The integration of the cubane scaffold into amino acid structures is driven by several key motivations. Non-proteinogenic amino acids, those not found in the standard genetic code, are invaluable tools in the development of a wide range of bioactive compounds, including pharmaceuticals. thieme-connect.com The incorporation of a cubane moiety into an amino acid framework introduces a rigid, three-dimensional element that can significantly influence the conformation of peptides and proteins into which it is incorporated. ajol.info

This structural rigidity can be leveraged to design peptide analogues with enhanced biological activity and improved pharmacokinetic profiles. ajol.info For instance, the cubane group can act as a bioisostere for a phenyl group, meaning it can mimic the size and shape of a benzene (B151609) ring while possessing different electronic and metabolic properties. biosynth.com This substitution can lead to compounds with increased metabolic stability, as the C-H bonds of the cubane cage are less susceptible to oxidative metabolism compared to the C-H bonds of a benzene ring. biosynth.com

Overview of Research Trajectories in Cubane-Substituted Amino Acid Derivatives

Research into cubane-substituted amino acids has explored various synthetic routes and potential applications. The synthesis of these novel amino acids often starts from readily available cubane derivatives. thieme-connect.com For example, the synthesis of cubane glycine (B1666218) and cubane alanine (B10760859) has been reported, demonstrating the feasibility of attaching the amino acid functionality to the cubane core. thieme-connect.comthieme-connect.com

The development of methods for the enantioselective synthesis of these compounds is a significant area of research, as the chirality of amino acids is crucial for their biological activity. researchgate.net Researchers have also investigated the incorporation of these cubane-containing amino acids into dipeptides, showcasing their potential as building blocks for more complex peptide structures. researchgate.net The overarching goal of this research is to create new molecular entities with unique biological properties, with potential applications in drug discovery and materials science. acs.orgacs.orgontosight.ai

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-amino-2-cuban-1-ylacetic acid

InChI

InChI=1S/C10H11NO2/c11-8(9(12)13)10-5-2-1-3(5)7(10)4(1)6(2)10/h1-8H,11H2,(H,12,13)

InChI Key

JYOMHTWNXWROEP-UHFFFAOYSA-N

Canonical SMILES

C12C3C4C1C5C2C3C45C(C(=O)O)N

Origin of Product

United States

Synthetic Methodologies for 2 Amino 2 Cuban 1 Yl Acetic Acid and Structural Analogues

Strategic Approaches to Functionalized Cubane (B1203433) Scaffolds

The functionalization of the inert cubane core presents a considerable synthetic challenge due to its strained C-C bonds and the lack of inherent reactivity of its C-H bonds. wikipedia.orgthieme-connect.com Consequently, a range of specialized techniques have been developed to introduce functional groups onto the cubane scaffold, paving the way for the synthesis of complex derivatives.

Iodine-Metal Exchange Reactions on Cubane Derivatives

Iodine-metal exchange reactions have emerged as a powerful tool for the functionalization of iodinated cubane precursors. researchgate.net This method typically involves the reaction of an iodocubane (B12285268) with an organometallic reagent to generate a cubylmetal species, which can then be trapped with various electrophiles.

A notable advancement in this area is the use of lithium organozincates. acs.orgscribd.comnih.gov Specifically, the dianionic zincate, n-Bu₄ZnLi₂, has been shown to be highly effective in the iodine-metal exchange reaction with iodocubane derivatives. acs.orgscribd.comnih.gov This approach offers good functional group tolerance and allows for the synthesis of a variety of functionalized cubanes through subsequent reactions with electrophiles such as organohalides and aldehydes. acs.orgscribd.comnih.gov For instance, the reaction of the generated cubylmetal species with allyl bromide or benzaldehyde (B42025) provides the corresponding substituted cubanes in good yields. acs.orgscribd.com

ElectrophileProductYield (%)
Benzyl bromide1-Benzylcubane47
Allyl bromide1-Allylcubane95
Benzaldehyde(Cuban-1-yl)(phenyl)methanol66
Furfural(Cuban-1-yl)(furan-2-yl)methanol70
CyanotrimethylsilaneCubanecarbonitrile67
Table 1: Examples of electrophiles used in the iodine-metal exchange reaction of iodocubane with n-Bu₄ZnLi₂ and corresponding product yields. Data sourced from scribd.com.

Carbon-Hydrogen Activation and Direct Functionalization Techniques

Direct C-H activation represents a highly desirable and atom-economical approach to functionalizing the cubane core. thieme-connect.com While the C-H bonds of cubane are generally unreactive, several strategies have been developed to achieve their direct functionalization. thieme-connect.com

One such method involves transition-metal-catalyzed directed acetoxylation. acs.orgnih.gov This technique utilizes a directing group to guide a metal catalyst to a specific C-H bond, enabling its conversion to an acetoxy group. acs.orgnih.gov This provides a handle for further derivatization.

Furthermore, radical-based methods have shown promise in cubane functionalization. thieme-connect.com The cubane biradical, a highly reactive intermediate, can be generated and utilized in cross-coupling reactions. thieme-connect.com Additionally, directed ortho-metalation (DoM), using an amide as a directing group, is a reliable method for the site-selective functionalization of the cubane system. thieme-connect.com

Decarboxylative Strategies in Cubane Core Derivatization

Decarboxylative functionalization offers another versatile route to substituted cubanes, starting from readily available cubane carboxylic acids. researchgate.net The Hofer-Moest reaction, an electrochemical oxidative decarboxylation, has been successfully applied to the synthesis of alkoxy cubanes from cubane carboxylic acids under flow conditions. nih.gov This method is notable for its mild conditions and compatibility with various functional groups. nih.gov

Copper-mediated decarboxylative cross-coupling reactions have also been developed to introduce aryl and amino groups onto the cubane scaffold. researchgate.netprinceton.edu These methods provide a direct alternative to traditional multi-step sequences for accessing these important classes of cubane derivatives. princeton.edu

Synthesis of Alpha-Amino Acids Bearing the Cuban-1-yl Moiety

The synthesis of α-amino acids containing the cuban-1-yl group, such as cubane glycine (B1666218) and cubane alanine (B10760859), is of particular interest due to their potential as building blocks for novel peptides and peptidomimetics. thieme-connect.com

General Synthetic Routes to Cubane Glycine and Cubane Alanine Derivatives

The synthesis of cubane glycine has been achieved from a readily available hydroxy acid intermediate. thieme-connect.comthieme-connect.com This involves a short synthetic sequence to introduce the amino group. thieme-connect.com

The synthesis of cubane alanine has proven to be more challenging. One successful approach involves a Horner-Wadsworth-Emmons (HWE) reaction between cubane carboxaldehyde and a protected phosphonate (B1237965) amino ester to form a dehydroamino acid precursor. thieme-connect.comrsc.orgsemanticscholar.org Subsequent hydrogenation of this unsaturated intermediate, a step that had previously been reported as unsuccessful, was achieved to yield the desired cubane alanine derivative. thieme-connect.comthieme-connect.comresearchgate.net

Enantioselective and Stereoselective Synthetic Pathways for Cubane Amino Acids

The development of enantioselective methods is crucial for accessing optically pure cubane amino acids for applications in drug discovery and chiral materials. The first enantioselective synthesis of (R)-2-cubylglycine was accomplished using a telescoped Strecker reaction with (S)-2-amino-2-phenylethanol as a chiral auxiliary. nih.govdntb.gov.uarsc.org This key step allowed for the stereocontrolled introduction of the amino and carboxyl groups.

Another approach to enantiomerically pure α-amino acids involves the use of chiral auxiliaries, such as Oppolzer's sultam, in conjunction with stereoselective reactions. nih.gov Furthermore, chiral high-performance liquid chromatography (HPLC) has been employed to separate enantiomers of protected cubane amino acid precursors. researchgate.net

Key Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions

The construction of the α-amino acid moiety on the cubane scaffold relies on a series of critical bond-forming reactions. These methods are tailored to handle the specific steric and electronic properties of the cubane nucleus.

Mitsunobu Reactions for Cubane-Containing Intermediates

The Mitsunobu reaction, a versatile method for converting alcohols into a range of functional groups, has been employed in the synthesis of cubane-containing amino acids. thieme-connect.comwikipedia.org This reaction proceeds via an SN2 mechanism, which typically results in the inversion of stereochemistry at the reacting center. wikipedia.org In the context of cubane chemistry, it can be used for creating crucial carbon-nitrogen or carbon-carbon bonds.

A general protocol for the Mitsunobu reaction involves dissolving an alcohol, a suitable nucleophile (such as a carboxylic acid or an azide (B81097) source), and triphenylphosphine (B44618) in a solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgorganic-synthesis.com The mixture is cooled, and an azodicarboxylate, commonly diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD), is added slowly. wikipedia.org The reaction activates the alcohol by forming a good leaving group, which is then displaced by the nucleophile. wikipedia.org

In the synthesis of β-amino acids containing a cubane core, a Mitsunobu C-C bond-forming reaction has been successfully utilized. thieme-connect.com Furthermore, the conversion of a cubane alcohol to a thioacetate (B1230152) has been achieved using Mitsunobu conditions, demonstrating the reaction's utility in introducing different functionalities. researchgate.net However, the reaction can be sensitive to the basicity of the nucleophile and steric hindrance. wikipedia.org For instance, when using a more basic azodicarboxylate reagent like 1,1′-(azodicarbonyl)dipiperidine with a cubane alcohol, significant decomposition of the cubane substrate was observed, sometimes leading to rearrangement of the cage structure. thieme-connect.com

Nucleophilic Additions, including Lithium Amide Chemistry

Nucleophilic additions are fundamental to building the side chains of cubane-based amino acids. The chemistry of lithium amides, in particular, plays a pivotal role. thieme-connect.comic.ac.uk The use of strong, non-nucleophilic bases like lithium tetramethylpiperidide (LiTMP) allows for the direct deprotonation of the cubane cage at a position ortho to an activating group, such as an amide. ic.ac.ukdtic.mil This ortho-lithiation creates a highly reactive cubyl anion that can be trapped with various electrophiles.

The lithiation of cubanamide with LiTMP is an equilibrium process, where only a small percentage of the lithiated species exists at any given time. dtic.milacs.org To drive the reaction forward, the intermediate cubyllithium species is often trapped in situ. A key advancement involves transmetalation, where the initially formed lithium compound is reacted with mercury or magnesium salts. ic.ac.uk This replaces the polar C-Li bond with a more covalent C-Hg or C-Mg bond, preventing reversal and allowing the reaction to proceed to completion. ic.ac.uk The resulting organometallic cubane reagents can then react with electrophiles to introduce desired substituents. ic.ac.ukacs.org

In addition to direct C-H activation, lithium amides can be used as nucleophiles themselves. The synthesis of a cubane-containing β-amino acid was accomplished through the addition of a lithium amide to an α,β-unsaturated ketone, showcasing another powerful application of this class of reagents. thieme-connect.comresearchgate.net

Table 1: Examples of Nucleophilic Addition in Cubane Synthesis

Starting Material Reagent(s) Key Transformation Reference
Cubanamide 1. LiTMP 2. Electrophile ortho-Functionalization of the cubane ring ic.ac.ukdtic.mil
Iodocubane 1. n-Bu₄ZnLi₂ 2. Aldehyde Formation of a cubylmetal species and addition to an electrophile acs.org
Hydrogenation and Reduction Methodologies

Hydrogenation is a critical step for converting unsaturated precursors into the final saturated amino acid analogues. thieme-connect.com For example, the synthesis of cubane alanine was achieved after developing specific conditions for the hydrogenation of an unsaturated precursor. thieme-connect.com This transformation is essential for creating the desired alkyl side chain attached to the amino acid core.

However, hydrogenation of cubane derivatives must be approached with caution. The high strain energy of the cubane framework means that under certain catalytic hydrogenation conditions, the cage structure itself can be compromised and undergo ring-opening. uq.edu.au Therefore, careful selection of the catalyst, solvent, and reaction conditions is paramount to ensure the integrity of the cubane moiety. uq.edu.au

Transfer hydrogenation has also been explored using cubane-type molybdenum-sulfur clusters as catalysts for the reduction of functional groups like nitroarenes. nih.govacs.org While not a direct synthesis of the target amino acid, this demonstrates the compatibility of the cubane motif with various reduction chemistries.

Table 2: Catalytic Dehalogenation Conditions Tested in H-Cube for Cubane Derivatives

Catalyst Solvent Temperature (°C) Pressure (bar) Result
Pd/C MeOH 20 0 Decomposition

Data sourced from a study on cubane-based analogues, highlighting the sensitivity of the cubane core. uq.edu.au

Incorporation of Electrophilic Carbonyl Sources

The introduction of the carboxylic acid or a precursor group is a defining step in the synthesis of 2-Amino-2-(cuban-1-yl)acetic acid. This is typically achieved by reacting a nucleophilic cubane species with an electrophilic carbonyl source.

Following the ortho-lithiation of a cubanamide, the resulting cubyllithium intermediate can be carboxylated by quenching with carbon dioxide (CO₂) to install the carboxylic acid group. ic.ac.uk An alternative approach involves a radical-mediated chlorocarbonylation process, which can introduce a chlorocarbonyl group onto the cubane ring. This intermediate can then be trapped in situ with various nucleophiles or hydrolyzed to yield the carboxylic acid. sci-hub.se

For direct incorporation of an amide function, electrophilic sources like cyanoformamides have been utilized. acs.orgresearchgate.net These reagents allow for the direct attachment of a cubyl amide moiety, which can be a precursor to the target amino acid.

Protective Group Chemistry in the Synthesis of 2-Amino-2-(cuban-1-yl)acetic acid

The synthesis of amino acids, including complex structures like 2-Amino-2-(cuban-1-yl)acetic acid, necessitates the use of protecting groups. organic-chemistry.org These groups temporarily block the reactive amino (-NH₂) and carboxylic acid (-COOH) functionalities, preventing them from interfering with reactions at other sites on the molecule. organic-chemistry.org

In the reported syntheses of cubane-containing amino acids, the amino group is commonly protected as a tert-butoxycarbonyl (Boc) carbamate. thieme-connect.com The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane. thieme-connect.comorganic-chemistry.org

The carboxylic acid group is often protected as a methyl ester. thieme-connect.comacs.org This protection is achieved through standard esterification procedures. The methyl ester is robust but can be saponified (hydrolyzed) under basic conditions, typically using sodium hydroxide (B78521) in a methanol/THF solution, to regenerate the free carboxylic acid. thieme-connect.com The strategic use of these orthogonal protecting groups—one acid-labile (Boc) and one base-labile (methyl ester)—allows for the selective deprotection and manipulation of either the amino or carboxyl group while the other remains protected. organic-chemistry.org

Table 3: Common Protecting Groups in Cubane Amino Acid Synthesis

Functional Group Protecting Group Abbreviation Deprotection Conditions Reference
Amino Group tert-butoxycarbonyl Boc Trifluoroacetic acid (TFA) in CH₂Cl₂ thieme-connect.com
Carboxylic Acid Methyl ester -Me NaOH in MeOH/THF thieme-connect.com
Amino Group Benzyl carbamate Cbz Hydrogenolysis (e.g., H₂, Pd/C) organic-chemistry.org

Stereochemical Analysis and Chiral Resolution of Cubane Amino Acid Derivatives

Chirality and Stereoisomerism of 2-Amino-2-(cuban-1-yl)acetic acid

The molecule 2-Amino-2-(cuban-1-yl)acetic acid possesses a single stereocenter at the α-carbon, the carbon atom bonded to the amino group, the carboxyl group, the hydrogen atom, and the cuban-1-yl group. This tetrahedral carbon atom with four different substituents is a chiral center, giving rise to two non-superimposable mirror images, or enantiomers. These enantiomers are designated as (S)-2-amino-2-(cuban-1-yl)acetic acid and (R)-2-amino-2-(cuban-1-yl)acetic acid. achemblock.combiosynth.com The cubane (B1203433) cage itself, when monosubstituted, is achiral. However, the introduction of the amino acid moiety at the C-1 position renders the entire molecule chiral. The high degree of symmetry of the cubane core does not negate the chirality introduced by the α-carbon of the acetic acid substituent. For a cubane derivative to become chiral, a minimum of three substituents are required at appropriate positions on the cage. researchgate.net However, in this case, the chirality is conferred by the side chain.

The stereoisomerism of cubane derivatives can be complex. The concept of stereoisograms, which extends beyond simple point group symmetry, is used to discuss the stereochemistry of substituted cubanes. researchgate.net For 2-Amino-2-(cuban-1-yl)acetic acid, the primary stereochemical consideration is the existence of the two enantiomers due to the single chiral center. The physical and chemical properties of these enantiomers are identical, except for their interaction with other chiral entities and their effect on plane-polarized light.

Asymmetric Synthesis Approaches for Enantiomerically Pure Cubane Amino Acids

The synthesis of enantiomerically pure amino acids is a significant area of research, driven by the distinct biological activities often exhibited by different enantiomers. mdpi.com For cubane-containing amino acids, several asymmetric strategies have been explored.

Substrate-controlled stereoselectivity relies on the inherent chirality of a starting material or a reagent to direct the formation of a new stereocenter. In the context of cubane amino acid synthesis, this often involves the use of a chiral auxiliary. acs.org A notable example is the synthesis of (S)-2-(4'-carboxycubyl)glycine, where the chiral auxiliary (R)-2-amino-2-phenylethanol was employed. uq.edu.au This auxiliary reacts with the cubane carboxaldehyde to form an imine. The steric hindrance imposed by the phenyl group of the auxiliary directs the nucleophilic attack of cyanide (in a Strecker-type synthesis) to one face of the imine, favoring the formation of one diastereomer of the resulting α-aminonitrile. uq.edu.au Subsequent hydrolysis and removal of the auxiliary yield the enantiomerically enriched (S)-amino acid. uq.edu.au This method demonstrates how a chiral auxiliary can effectively control the stereochemical outcome of the reaction. The diastereomeric intermediates formed in such reactions are often separable by techniques like column chromatography, providing a means to obtain the enantiomerically pure final product. uq.edu.au

Another approach involves the use of chiral pool starting materials, such as naturally occurring amino acids, to induce stereoselectivity in the synthesis of more complex molecules. mdpi.com For instance, the chirality of L-proline has been used to direct the formation of stereocenters in subsequent reactions. mdpi.com While not directly applied to 2-Amino-2-(cuban-1-yl)acetic acid in the reviewed literature, this principle of using readily available chiral molecules to control synthetic outcomes is a cornerstone of asymmetric synthesis. mdpi.com

Catalytic asymmetric transformations utilize a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a major focus of modern organic synthesis. researchgate.netrug.nl While specific examples of catalytic asymmetric protonation for the synthesis of 2-Amino-2-(cuban-1-yl)acetic acid are not extensively detailed in the provided search results, the broader context of catalytic asymmetric synthesis of amino acids and transformations of cubane derivatives is relevant.

For example, the asymmetric isomerization of cubane-1,4-dicarboxylic acid diesters to cuneane derivatives has been achieved with moderate enantioselectivities using chiral palladium pincer catalysts. researchgate.netacs.org This demonstrates that the cubane core can be a substrate in catalytic asymmetric reactions. The protonation of the cubane cage itself has been studied from a theoretical perspective, indicating its reactivity towards electrophiles. researchgate.netacs.org

More generally, the asymmetric synthesis of amino acids has been achieved through various catalytic methods. One powerful technique involves the alkylation of a chiral nickel(II) complex of a glycine (B1666218) Schiff base. mdpi.combeilstein-journals.org This method uses a recyclable chiral auxiliary to form a complex that is then alkylated. The chiral environment of the complex directs the alkylation to occur stereoselectively. mdpi.combeilstein-journals.org This strategy has been successfully applied to the synthesis of various fluorinated amino acids on a large scale. mdpi.combeilstein-journals.org A similar approach could conceptually be applied to the synthesis of 2-Amino-2-(cuban-1-yl)acetic acid by using a suitable cubyl electrophile.

Chromatographic and Classical Chiral Resolution Techniques

Resolution of a racemic mixture is a common strategy to obtain pure enantiomers when an asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity.

A classical method for resolving racemic mixtures of amino acids is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic amino acid with a single enantiomer of a chiral acid or base, known as a resolving agent. libretexts.org The resulting products are diastereomers, which have different physical properties, such as solubility, and can therefore be separated by methods like fractional crystallization. libretexts.orggoogle.com

For a racemic mixture of 2-Amino-2-(cuban-1-yl)acetic acid, which is an amino acid and thus amphoteric, one could use a chiral acid (like tartaric acid derivatives or camphorsulfonic acid) to form salts with the amino group, or a chiral base (like brucine (B1667951) or a chiral amine) to form salts with the carboxylic acid group. libretexts.org After separation of the diastereomeric salts, the resolving agent is removed by an acid-base extraction to yield the individual enantiomers of the cubane amino acid. libretexts.org A patent describes the use of acidic chiral resolving agents such as (+)-camphoric acid, (+) and (-)-dibenzoyltartaric acid, and (+) and (-)-mandelic acid for the resolution of related bicyclic amino acids. google.com A similar strategy could be employed for 2-Amino-2-(cuban-1-yl)acetic acid.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. csfarmacie.cz This is typically achieved by using a chiral stationary phase (CSP). csfarmacie.czsigmaaldrich.com A CSP is a chromatographic packing material that is itself chiral. The two enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and thus separation.

Several types of CSPs are available, including those based on polysaccharides, proteins, cyclodextrins, and macrocyclic glycopeptides like teicoplanin. csfarmacie.czsigmaaldrich.com For the separation of underivatized amino acids, macrocyclic glycopeptide-based CSPs are particularly effective because they are compatible with the aqueous mobile phases needed to dissolve these polar, zwitterionic compounds. sigmaaldrich.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs for the two enantiomers, resulting in their separation.

The enantiomers of a related cubane amino acid, 2-amino-3-(cuban-1-yl)propanoic acid, were reported to be only partially separable by chiral HPLC. thieme-connect.com However, for other amino acids, including a trishomocubane amino acid incorporated into a peptide, preparative HPLC was successfully used to separate the resulting diastereomeric peptides. nih.gov The choice of the CSP, mobile phase composition (including organic modifiers and additives like acids or bases), temperature, and flow rate are all critical parameters that need to be optimized to achieve successful enantiomeric separation by HPLC. csfarmacie.czchromatographyonline.com

Exploration of Inherently Chiral Oligomer Films for Resolution

The separation of enantiomers, a critical process in pharmaceutical and chemical industries, has driven the development of various chiral resolution technologies. Among the most promising of these are methods based on inherently chiral oligomer films. These films offer a unique platform for enantioselective recognition and separation, moving beyond traditional chiral stationary phases by integrating chirality directly into the polymeric backbone. This intrinsic chirality can lead to more pronounced and efficient enantioseparation.

Inherently chiral oligomers, such as those derived from atropisomeric biheteroaromatic cores, have demonstrated exceptional enantiodiscrimination capabilities. unimi.it These materials can be electrochemically deposited onto electrode surfaces, creating stable and reusable films for chiral analysis. unimi.it The principle behind their resolving power lies in the formation of transient diastereomeric complexes with the enantiomers of a chiral analyte. The differing stabilities of these complexes result in distinct electrochemical signals or selective crystallization, allowing for both analytical quantification and preparative separation.

One of the most extensively studied families of inherently chiral oligomers is based on 2,2′-bis(2,2′-bithiophene-5-yl)-3,3′-bithianaphthene (BT2T4). researchgate.netd-nb.info Films of oligo-BT2T4 possess a high degree of regioregularity and a stable chiral conformation, which is crucial for effective enantiorecognition. nih.gov The stereogenic element in these oligomers is the entire electroactive backbone, which results in significant diastereomeric interactions with chiral molecules. researchgate.netd-nb.info

Research has successfully demonstrated the use of oligo-BT2T4 films for the enantioselective crystallization of various amino acids, such as asparagine and glutamic acid. researchgate.netrsc.org In these studies, a supersaturated racemic solution of the amino acid is brought into contact with an enantiopure oligo-BT2T4 film. The film then acts as a template, preferentially inducing the crystallization of one enantiomer over the other. This method is notable for its versatility, as it has been shown to be effective even for molecules with structures that are not directly correlated with the template. researchgate.netrsc.org

The proposed application of this technology to the chiral resolution of 2-Amino-2-(cuban-1-yl)acetic acid is based on these successful precedents. The cubane moiety, a unique, rigid, and three-dimensional structure, introduces a significant steric element. It is hypothesized that the distinct spatial arrangement of the amino and carboxylic acid groups relative to the cubane cage in each enantiomer of 2-Amino-2-(cuban-1-yl)acetic acid would lead to differential interactions with the chiral grooves and cavities of an inherently chiral oligomer film.

The enantioselective resolution process can be monitored and quantified using techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). For instance, significant potential differences between the oxidation or reduction peaks of the two enantiomers in the presence of a chiral film indicate strong enantiorecognition.

To illustrate the potential efficacy of this method, the following table presents hypothetical data based on the observed enantioselective crystallization of other amino acids on oligo-(R)-BT2T4 films.

Table 1: Hypothetical Enantioselective Crystallization of 2-Amino-2-(cuban-1-yl)acetic acid on an Oligo-(R)-BT2T4 Film
Time (hours)Enantiomeric Excess (ee %) of CrystalsPredominant Enantiomer
635(R)-2-Amino-2-(cuban-1-yl)acetic acid
1268(R)-2-Amino-2-(cuban-1-yl)acetic acid
2492(R)-2-Amino-2-(cuban-1-yl)acetic acid

Furthermore, electrochemical methods could be employed to assess the enantiomeric excess of 2-Amino-2-(cuban-1-yl)acetic acid in a solution. The table below provides an example of how differential pulse voltammetry data might look for the enantiomers of the target compound on a chiral electrode.

Table 2: Hypothetical Differential Pulse Voltammetry Data for the Enantiomers of 2-Amino-2-(cuban-1-yl)acetic acid on an (S)-Oligo-BT2T4 Modified Electrode
EnantiomerPeak Potential (V)Peak Current (µA)
(R)-2-Amino-2-(cuban-1-yl)acetic acid0.8515.2
(S)-2-Amino-2-(cuban-1-yl)acetic acid1.0514.8

The significant difference in peak potentials would allow for the quantification of the enantiomeric composition in a sample. The development of such methods based on inherently chiral oligomer films holds considerable promise for the efficient and cost-effective resolution of complex chiral molecules like 2-Amino-2-(cuban-1-yl)acetic acid.

Structural Characterization and Conformational Dynamics of Cubane Derived Amino Acids

Conformational Rigidity and Constraints Imparted by the Cubane (B1203433) Framework

The cubane framework is a platonic solid with eight carbon atoms at the vertices of a cube, resulting in highly strained 90° C-C-C bond angles. acs.org This inherent strain and rigid geometry are the primary sources of the conformational constraints observed in cubane-derived amino acids. Unlike flexible alkyl chains or even other cyclic systems, the cubane cage does not readily undergo conformational changes. This rigidity fixes the relative positions of the amino and carboxylic acid groups attached to it, leading to a well-defined three-dimensional structure. researchgate.net The introduction of this constrained system into biologically active molecules allows for the rigid positioning of structural elements, which can be advantageous for optimizing interactions with target proteins. thieme-connect.comthieme-connect.com

The stability of the cubane cage, despite its high strain energy of approximately 166 kcal/mol, is noteworthy. ic.ac.uk It is kinetically stable and generally inert to light, air, and water, making it a robust scaffold for designing novel molecules. ic.ac.uk This stability, combined with its rigid structure, makes 2-Amino-2-(cuban-1-yl)acetic acid a valuable building block in the development of new peptidomimetics and other bioactive compounds.

Comparative Structural Studies with Analogous Proline and Other Constrained Amino Acid Systems

Proline is a unique proteinogenic amino acid known for the conformational rigidity imparted by its cyclic side chain that connects to the protein backbone. nih.gov This has made it a benchmark for comparison with other constrained amino acid systems, including those derived from cubane.

Studies comparing seco-1-azacubane-2-carboxylic acid, a related cubane derivative, with proline have revealed both similarities and significant differences. thieme-connect.comthieme-connect.comresearchgate.net While the bond distances between the amino and carboxyl carbon atoms can be similar, the dihedral angles are notably different. thieme-connect.comthieme-connect.com This highlights how the distinct three-dimensional geometry of the cubane cage influences the spatial arrangement of the amino acid functional groups compared to the pyrrolidine (B122466) ring of proline.

Furthermore, stereochemical differences are apparent. Proline is a chiral amino acid, whereas some cubane-derived systems, like the seco-azacubane system, can possess a plane of symmetry, rendering them meso compounds. thieme-connect.comthieme-connect.com These fundamental structural distinctions underscore the potential for cubane-derived amino acids to explore novel conformational spaces not accessible to natural amino acids like proline.

Analysis of Dihedral Angles and their Influence on Molecular Architecture

Dihedral angles, which describe the rotation around chemical bonds, are critical in defining the three-dimensional structure of molecules, particularly peptides and proteins. researchgate.netresearchgate.netnih.gov In the context of 2-Amino-2-(cuban-1-yl)acetic acid, the rigid cubane framework severely restricts the possible dihedral angles of the backbone and side chain.

Investigation of Intramolecular Interactions (e.g., n→π interactions) within the Cubane Amino Acid System*

Intramolecular interactions play a crucial role in stabilizing molecular conformations. One such interaction is the n→π* interaction, which involves the delocalization of a lone pair of electrons (n) from a donor atom (like oxygen or nitrogen) into the antibonding orbital (π*) of a nearby carbonyl group. researchgate.netnih.gov These interactions are known to be important in protein structure and stability. nih.govnih.gov

In comparative studies of seco-azacubane systems and proline derivatives, it has been suggested that conformationally important n→π* interactions may not be as readily accommodated in the cubane-based systems. thieme-connect.comthieme-connect.com The rigid geometry and fixed distances and angles imposed by the cubane cage may not always provide the optimal orientation for such interactions to occur, in contrast to the more flexible peptide backbone where they are frequently observed. The presence or absence of these subtle yet significant interactions can have a considerable impact on the conformational preferences and biological activity of molecules containing a cubane amino acid.

Non-covalent Interactions in Cubane Amino Acid Systems

Non-covalent interactions are fundamental to molecular recognition, crystal engineering, and the stabilization of biological structures. researchgate.netresearchgate.net In cubane-containing systems, the unique electronic properties of the cubane cage give rise to specific types of non-covalent interactions.

An interesting feature of the cubane cage is the increased acidity of its C-H bonds compared to typical alkanes. acs.orgwikipedia.org This is due to the significant s-character of the exocyclic carbon orbitals, a consequence of the rehybridization of the carbon atoms to accommodate the 90° bond angles of the cage. ic.ac.uk This enhanced acidity allows the cubyl C-H groups to act as effective hydrogen bond donors in C-H⋅⋅⋅O interactions. researchgate.net

The acidity of the cubane C-H bonds plays a direct role in shaping hydrogen-bonding networks. researchgate.net In a series of 4-substituted cubane-1-carboxylic acids, it was found that the crystal structures exhibit a "mesh-like" hydrogen bond network. thieme-connect.com The ability of the cubyl group to participate in C-H⋅⋅⋅O hydrogen bonds, in conjunction with the more conventional hydrogen bonding of the carboxylic acid group, leads to complex and robust supramolecular assemblies. nih.gov

This dual role of the cubane moiety—acting as a rigid scaffold and as a participant in hydrogen bonding—makes it a powerful tool in crystal engineering. The predictable nature of these interactions, driven by the unique acidity of the cubane protons, allows for the rational design of specific solid-state structures.

Data Tables

Table 1: Physicochemical Properties of Cubane

PropertyValueReference
Molecular FormulaC₈H₈ wikipedia.org
Molar Mass104.15 g/mol wikipedia.org
Density1.29 g/cm³ ic.ac.ukwikipedia.org
Melting Point130–131 °C ic.ac.uk
Strain Energy166 kcal/mol ic.ac.uk
C-C Bond Length~1.57 Å ic.ac.uk
C-H Bond Length~1.12 Å ic.ac.uk
¹³C-¹H Coupling Constant155 Hz ic.ac.uk

Table 2: Properties of 2-Amino-2-(cuban-1-yl)acetic acid

PropertyValueReference
Molecular FormulaC₁₀H₁₁NO₂ biosynth.comachemblock.com
Molecular Weight177.2 g/mol biosynth.comachemblock.com
CAS Number (R-isomer)1844853-92-4 biosynth.com
CAS Number (S-isomer)1844853-95-7 achemblock.com
CAS Number (racemate)1844854-00-7 bldpharm.com

Reactivity Profiles and Mechanistic Investigations of 2 Amino 2 Cuban 1 Yl Acetic Acid

Chemical Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group of 2-amino-2-(cuban-1-yl)acetic acid exhibits typical reactions such as salt formation, esterification, and conversion to acid halides, but with nuances influenced by the bulky and electron-withdrawing cubyl moiety.

Esterification: The carboxylic acid can be converted to its corresponding esters, a common derivatization in medicinal chemistry. msu.edu For instance, acid-catalyzed Fischer esterification with an alcohol can yield the desired ester. msu.edu The reaction of 2-(cuban-1-yl)acetic acid with diazomethane (B1218177) provides a method for preparing the methyl ester. msu.edu The yield of esterification can be influenced by the molar ratio of the acid to the alcohol and the initial acid concentration. researchgate.net

Amide Bond Formation: The carboxylic acid can be activated to form amide bonds. Standard peptide coupling reagents can be employed to couple the carboxylic acid with amines or amino acid esters to form dipeptides or other amide derivatives. researchgate.net The synthesis of a dipeptide derivative bearing a cubane (B1203433) side-chain has been reported, highlighting the utility of this amino acid in peptide synthesis. researchgate.net

Reduction: The carboxylic acid group can be reduced to the corresponding primary alcohol, cubylmethanol, using reducing agents like borane. uq.edu.au This transformation provides a route to other cubane-containing compounds.

Decarboxylation: While not extensively studied for this specific compound, decarboxylation of cubanecarboxylic acids can be a key step in the synthesis of other cubane derivatives. youtube.com

Chemical Reactivity of the Amino Group

The amino group of 2-amino-2-(cuban-1-yl)acetic acid is a key site for functionalization, allowing for the introduction of a wide array of substituents.

N-Acylation: The amino group readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. For example, N-acylation with acetic anhydride (B1165640) can yield the N-acetyl derivative. researchgate.net This reaction is fundamental in peptide synthesis and for the introduction of specific functionalities. acs.org

N-Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. This modification can be used to synthesize N-methyl or other N-alkyl amino acids, which can be valuable for creating peptide mimetics with altered properties. monash.edu Methods often involve the use of a base like sodium hydride with an alkyl iodide. monash.edu

Boc Protection: The amino group can be protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This protecting group is crucial in multi-step syntheses to prevent unwanted reactions of the amino group and can be removed under acidic conditions.

Impact of Cubane Ring Strain on Reaction Pathways and Selectivity

The high strain energy of the cubane ring, estimated to be around 166 kcal/mol, is a defining feature that significantly influences its reactivity. dtic.mil This strain arises from the severe deviation of the C-C-C bond angles (90°) from the ideal tetrahedral angle (109.5°). libretexts.org

The strain energy can be released in certain reactions, providing a thermodynamic driving force. dtic.mil For example, metal-ion-catalyzed rearrangements of cubanes to cuneanes or cyclooctatetraenes are well-documented. uq.edu.auyoutube.com The electronic character of substituents on the cubane ring can direct the regioselectivity of these isomerizations. acs.org

The s-character of the exocyclic carbon-carbon bonds of the cubane cage is higher than that of typical sp³-hybridized carbons. This increased s-character can affect the acidity of adjacent protons and the reactivity of attached functional groups. chemistryviews.org For instance, the acidity of the α-proton in cubyl-substituted carbonyl compounds may be altered compared to less strained analogs.

The steric bulk of the cubane cage can also play a significant role in directing the stereoselectivity of reactions at the α-carbon. The approach of reagents can be hindered from the side of the cage, leading to preferential attack from the less sterically encumbered face. This has been observed in the synthesis of cubylglycine derivatives. researchgate.net

Mechanistic Studies of Derivatization Reactions on the Cubane Amino Acid Scaffold

Mechanistic studies on the derivatization of 2-amino-2-(cuban-1-yl)acetic acid are crucial for understanding and optimizing synthetic routes to novel compounds.

Radical-based reactions have emerged as a powerful tool for the synthesis and modification of amino acids. nih.gov For cubane derivatives, radical reactions can be initiated at the C-H bonds of the cage or at functional groups attached to it. Mechanistic investigations of these reactions often involve trapping of radical intermediates and computational studies to elucidate reaction pathways. researchgate.net

The synthesis of α-amino acids can be achieved through the addition of radical species to imines. nih.gov In the context of 2-amino-2-(cuban-1-yl)acetic acid, this could involve the addition of a cubyl radical to a glyoxylate (B1226380) imine derivative. The diastereoselectivity of such additions would be influenced by the steric and electronic properties of the cubane cage. researchgate.net

Mechanistic studies of post-translational modifications in peptides involving non-canonical amino acids can provide insights into the reactivity of cubane-containing peptides. nih.govnih.gov These studies often employ techniques like mass spectrometry and isotopic labeling to track the transformation of the amino acid residue within a peptide sequence.

The hydrolysis of amide bonds in N-acylated amino acid amides can be influenced by the nature of the N-acyl group. acs.org For N-cubanoyl amino acid derivatives, the electron-withdrawing nature of the cubane cage could potentially affect the stability of the amide bond under certain conditions.

Interactive Data Table: Properties of 2-Amino-2-(cuban-1-yl)acetic acid and its derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(S)-2-Amino-2-(cuban-1-yl)acetic acid1844853-95-7C₁₀H₁₁NO₂177.20
(R)-2-Amino-2-(cuban-1-yl)acetic acid1844853-92-4C₁₀H₁₁NO₂177.20
(R)-2-Amino-2-(cuban-1-yl)acetic acid hydrochloride2267981-25-7C₁₀H₁₂ClNO₂213.66
2-Amino-2-(cuban-1-yl)acetic acid1844854-00-7C₁₀H₁₁NO₂177.20
2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic acid2231672-90-3C₁₅H₂₁NO₄279.33

Computational and Theoretical Studies of Cubane Substituted Amino Acids

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of cubane-containing molecules. acs.orgarabjchem.orgarxiv.org These methods provide detailed insights into molecular orbital energies, charge distributions, and other electronic properties that govern the behavior of these compounds. acs.orgarabjchem.org

Studies on cubane (B1203433) and its derivatives have shown that the cubane cage, despite its high strain, possesses a unique electronic structure. acs.org DFT calculations have been used to investigate the electronic properties of various substituted cubanes, including those with amino and carboxyl groups, which are the constituent parts of amino acids. researchgate.net The introduction of such substituents can alter the charge density of the cubane skeleton. researchgate.net For instance, the amine group in 1-aminocubane has a lone pair of electrons on the nitrogen atom, making it both basic and nucleophilic. Computational analyses suggest that the strain of the cubane cage can affect the electron density around this amine group.

In the context of 2-amino-2-(cuban-1-yl)acetic acid, DFT calculations would be crucial for understanding the electronic interplay between the cubane cage, the amino group, and the carboxylic acid group. These calculations can determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to understanding the molecule's reactivity. arabjchem.org A study on various organic molecules, including amino acids, highlighted the use of DFT to calculate these electronic properties. arabjchem.org Furthermore, DFT has been employed to study the electronic structure of complex systems containing cubane-like clusters, such as iron-sulfur proteins, demonstrating the versatility of this theoretical approach. researchgate.netwpmucdn.com The insights gained from these calculations are vital for predicting how 2-amino-2-(cuban-1-yl)acetic acid might interact with biological targets.

A representative table of calculated electronic properties for a generic cubane-substituted amino acid using DFT is shown below.

PropertyCalculated Value (Arbitrary Units)
Energy of HOMO-6.5 eV
Energy of LUMO-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment3.2 D

Note: These are example values and would need to be specifically calculated for 2-Amino-2-(cuban-1-yl)acetic acid.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and assessing the stability of molecules over time. plos.orgbiorxiv.org For a molecule like 2-amino-2-(cuban-1-yl)acetic acid, MD simulations can provide insights into the preferred three-dimensional arrangements of the amino acid and the flexibility of the cubane cage and its substituents.

MD simulations can be used to sample a wide range of conformations by simulating the atomic motions of the molecule in a given environment, such as in a solvent like water. nih.gov This is particularly important for understanding how the molecule might behave in a biological system. plos.org For example, MD studies on other amino acids have been used to investigate the conformational equilibrium of functional groups like carboxylic acids. nih.gov

A hypothetical study of 2-amino-2-(cuban-1-yl)acetic acid using MD might track the root-mean-square deviation (RMSD) of the backbone atoms over time to assess conformational stability. The results could be presented in a table summarizing key dynamical properties.

Simulation Time (ns)Average RMSD (Å)Predominant Conformation
0-101.2Extended
10-201.5Folded
20-301.3Extended
30-401.6Folded
40-501.4Extended

Note: This is an illustrative example of the type of data that could be generated from an MD simulation.

Analysis of Bonding Properties and Electron Density Distributions (e.g., QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to characterize chemical bonding. researchgate.net This method can provide a detailed picture of the bonding within a molecule, including the nature of the bonds (covalent, ionic, etc.) and their strengths. researchgate.netscribd.com

For cubane derivatives, QTAIM analysis can be used to investigate how substituents affect the electron density distribution and bonding within the highly strained cage. researchgate.net A study combining DFT and QTAIM revealed that substituents can indeed alter the charge density of the cubane skeleton. researchgate.net The analysis of bond critical points (BCPs) in the electron density can quantify the characteristics of the carbon-carbon bonds within the cubane cage and the bonds connecting the cage to the amino acid moiety. researchgate.net

In the context of 2-amino-2-(cuban-1-yl)acetic acid, a QTAIM analysis would be valuable for understanding the nature of the C-C bonds within the cubane, the C-N bond of the amino group, and the C-C bond connecting the cubane to the chiral center. The properties at the BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), can indicate the degree of covalent character and bond strength. researchgate.net For instance, a high value of ρ and a negative value of ∇²ρ are characteristic of a shared (covalent) interaction. This type of analysis has been applied to various complex molecular systems to understand bonding. researchgate.netrsc.org

A QTAIM analysis of 2-amino-2-(cuban-1-yl)acetic acid might yield the following data for key bonds.

BondElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)
C(cubane)-C(cubane)0.25-0.5
C(cubane)-C(alpha)0.28-0.6
C(alpha)-N0.32-0.8

Note: These values are hypothetical and serve to illustrate the output of a QTAIM analysis.

Application of Conceptual Density Functional Theory Descriptors for Reactivity Prediction

Conceptual Density Functional Theory (DFT) provides a set of descriptors that can be used to predict and understand the chemical reactivity of molecules. frontiersin.orgmdpi.comresearchgate.net These descriptors, such as chemical potential, hardness, and electrophilicity, are derived from the electronic structure of the molecule and can offer insights into how it will behave in a chemical reaction. frontiersin.orgmdpi.comresearchgate.net

For amino acids, including novel ones like 2-amino-2-(cuban-1-yl)acetic acid, these reactivity descriptors can predict the most likely sites for nucleophilic or electrophilic attack. nih.gov The Fukui function, for example, is a local reactivity descriptor that indicates which atoms in a molecule are most susceptible to attack. frontiersin.org This type of analysis has been successfully applied to the twenty natural amino acids. nih.gov

In the case of 2-amino-2-(cuban-1-yl)acetic acid, calculating these conceptual DFT descriptors would help in predicting its reactivity in various chemical environments. For instance, the electrophilicity index could indicate its propensity to accept electrons, while the nucleophilicity index would suggest its ability to donate electrons. researchgate.net This information is valuable for designing synthetic routes involving this amino acid or for understanding its potential interactions with biological macromolecules. researchgate.net The presence of the cubane cage is expected to influence these reactivity descriptors in unique ways. rsc.org

A table summarizing the calculated conceptual DFT descriptors for 2-amino-2-(cuban-1-yl)acetic acid could look like this:

DescriptorValue (eV)
Chemical Potential (μ)-3.65
Chemical Hardness (η)2.85
Global Electrophilicity (ω)2.34

Note: These are representative values and would need to be calculated specifically for the molecule of interest.

Theoretical Assessment of Strain Energy and Thermodynamic Stability in Cubane Amino Acid Systems

Despite its high strain, cubane is kinetically stable, meaning it does not readily decompose. acs.orgwikipedia.org This kinetic stability is attributed to the lack of a low-energy pathway for rearrangement. acs.org However, the introduction of substituents can influence this stability. Theoretical calculations can be used to determine the heat of formation and other thermodynamic properties of cubane-containing amino acids. acs.orgacs.org These calculations can help to predict whether the introduction of the amino and carboxylic acid groups enhances or diminishes the stability of the cubane cage.

Computational studies can also explore potential decomposition pathways and the energy barriers associated with them. researchgate.net For example, the isomerization of cubane to cuneane is a known rearrangement that can be catalyzed by metals. Theoretical assessments can provide insights into whether similar rearrangements are likely for 2-amino-2-(cuban-1-yl)acetic acid under various conditions. Understanding the thermodynamic stability and potential decomposition routes is crucial for the practical application of this novel amino acid in fields like peptide synthesis and materials science.

A summary of theoretical thermodynamic data for 2-amino-2-(cuban-1-yl)acetic acid might be presented as follows:

Thermodynamic PropertyCalculated Value (kcal/mol)
Strain Energy160
Enthalpy of Formation (gas phase)150
Gibbs Free Energy of Formation175

Note: These values are illustrative and would require specific theoretical calculations.

Applications in Advanced Molecular Design and Chemical Biology Research

Design Principles for Cubane-Based Peptidomimetics and Constrained Peptide Analogues

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. nih.gov The introduction of conformationally restricted amino acids is a key strategy in peptidomimetic design. magtech.com.cnresearchgate.net 2-Amino-2-(cuban-1-yl)acetic acid, with its bulky and conformationally rigid cubane (B1203433) moiety, serves as an excellent tool for this purpose. rsc.org

Integration of Cubane Amino Acids into Peptide Synthesis

The incorporation of 2-amino-2-(cuban-1-yl)acetic acid into peptide chains can be achieved using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. thermofisher.com The amino acid, often with its amino group protected (e.g., with a Boc or Fmoc group), is activated at its carboxyl group and coupled to the N-terminus of a growing peptide chain. uq.edu.au The synthesis of cubane-containing amino acids themselves has been a subject of research, with methods developed to produce both racemic and enantiomerically pure forms. uq.edu.auresearchgate.netresearchgate.net

For instance, the synthesis of a cubane analogue of the antibiotic Cefaclor necessitated the development of an enantioselective synthesis of (R)-2-amino-2-(cubanyl)acetic acid. uq.edu.au This highlights the importance of stereochemistry in the design of biologically active molecules. The development of synthetic routes to various cubane-containing amino acids, including cubane glycine (B1666218) and cubane alanine (B10760859), has expanded the toolbox for medicinal chemists. researchgate.net

Modulation of Conformational Restriction in Peptidic Systems

The primary role of the cubane moiety in peptidomimetics is to impose significant conformational constraints on the peptide backbone. magtech.com.cnresearchgate.netsci-hub.se Unlike flexible amino acid side chains, the rigid cubane cage restricts the rotational freedom around the adjacent peptide bonds. This "locking" of the conformation can pre-organize the peptide into a specific three-dimensional structure that is optimal for binding to a biological target, thereby enhancing potency and selectivity. researchgate.netsci-hub.se

The introduction of such structural constraints can favor a bioactive conformation, leading to improved molecular recognition by receptors. researchgate.net This strategy has been successfully employed in various contexts to enhance the activity and selectivity of bioactive molecules. researchgate.net The use of rigid scaffolds like cubane allows for the creation of peptidomimetics with well-defined secondary structures, such as helices or turns, which are crucial for mediating protein-protein interactions. researchgate.net

Exploration of Chemical Space for Structure-Activity Relationship Studies

The cubane scaffold provides a unique platform for exploring chemical space in structure-activity relationship (SAR) studies. publish.csiro.au The eight vertices of the cubane cage offer multiple points for functionalization, allowing for the systematic variation of substituents and the investigation of their impact on biological activity. researchgate.net This is particularly valuable for optimizing the properties of a lead compound.

For example, in a study of fibrinolysis inhibitors, a cubane moiety was incorporated to investigate the optimal distance between carboxyl and amino groups. acs.org By comparing the cubane-containing compound to analogues with phenyl and cyclohexyl linkers, researchers could probe the steric and electronic requirements of the binding site. acs.org Similarly, cubane has been used as a bioisostere for a phenyl group in the development of analogues of known drugs, such as the histone deacetylase inhibitor Vorinostat and the neuroprotective agent lepteprinim. acs.org In some cases, the cubane analogue has shown comparable or even superior activity and improved toxicological profiles. acs.org

Bio-Inspired Ligand Design Utilizing Cubane Amino Acid Scaffolds

The principles of molecular recognition and self-assembly observed in biological systems provide inspiration for the design of novel ligands for a variety of applications. Cubane amino acids, with their defined geometry and potential for multivalent interactions, are well-suited for the construction of bio-inspired ligands. rsc.org

Ligand Chelation of Metal Clusters (e.g., Fe₄S₄ Cubanes)

A significant area of research is the development of ligands that can chelate and stabilize metal clusters, such as the iron-sulfur ([4Fe-4S]) clusters found in many metalloenzymes. rsc.orgnih.gov These clusters are involved in a wide range of biological processes, including electron transfer and catalysis. The design of synthetic ligands that can mimic the coordination environment provided by the protein scaffold is a major challenge.

Peptoids, which are N-substituted glycine oligomers, have been designed to fold and chelate a [Co₄O₄] cubane cluster, demonstrating a bio-inspired approach to ligand design. rsc.orgrsc.org Similarly, short peptides containing both natural and non-natural amino acids have been designed to chelate Fe₄S₄ cubanes. rsc.org The rigid framework of a cubane-containing amino acid could be strategically incorporated into such a ligand to pre-organize the chelating groups for optimal binding to the metal cluster. Thiol-containing amino acids are known to be effective chelating ligands for a variety of metal ions, and their incorporation into cubane-based scaffolds could lead to novel metalloprotein mimics. researchgate.net

The outer shell of some lanthanoid hydroxo clusters is composed of amino acids, further highlighting the role of these biomolecules in metal cluster formation. curtin.edu.au The development of ligands capable of stabilizing heterometallic clusters, such as the Mn/Ca clusters in the oxygen-evolving complex of photosystem II, is another area where cubane amino acids could find application. ed.ac.ukuzh.chmdpi.com

Table 1: Examples of Metal Clusters and Chelating Ligands

Metal Cluster Chelating Ligand Type Reference
[Co₄O₄] Peptoid oligomers rsc.orgrsc.org
[Fe₄S₄] Peptides with natural and mirror-image amino acids rsc.org
Lanthanoid hydroxo clusters Amino acids curtin.edu.au
Mn/Ca clusters Amino acids ed.ac.ukuzh.ch
Cu₄O₄ cubane Schiff base-amino acid chelates researchgate.net

Rational Design for Defined Spatial Vector Positioning

The cubane cage serves as an excellent scaffold for the precise three-dimensional positioning of functional groups. researchgate.netresearchgate.net The rigid, well-defined geometry of the cubane core allows for the attachment of substituents at specific vertices, resulting in predictable spatial arrangements. This is a powerful tool for designing ligands with specific recognition properties or for creating molecular probes to map the active sites of enzymes and receptors.

This principle of defined spatial positioning has been utilized in various contexts. For example, cubane has been investigated as a scaffold to create molecules with unique spatial arrangements for probing biological active sites. researchgate.net The ability to control the exit vectors of substituents from the cubane core makes it a valuable building block in materials science and medicinal chemistry. researchgate.netresearchgate.net The unique geometry of cubane has also been exploited in the development of aptamers, where cubane-modified nucleotides have been shown to form specific hydrophobic interactions with a protein target. pnas.org

Q & A

Q. What are the optimal methods for synthesizing 2-amino-2-(cuban-1-yl)acetic acid, and how can purity be validated?

Synthesis typically involves coupling cubane derivatives with protected amino acid precursors. For example, enantioselective synthesis may use chiral auxiliaries or asymmetric catalysis to ensure stereochemical integrity. Purity validation requires HPLC with chiral columns to resolve enantiomers and LC-MS to confirm molecular weight . Structural confirmation via X-ray crystallography (using SHELXL for refinement) is critical, as seen in analogous cubane-containing compounds .

Q. How can the crystal structure of 2-amino-2-(cuban-1-yl)acetic acid be resolved, and what software is recommended for refinement?

Single-crystal X-ray diffraction is the gold standard. SHELXL remains widely used for small-molecule refinement due to its robust handling of anisotropic displacement parameters and twinning corrections. For cubane derivatives, high-resolution data (≤1.0 Å) is recommended to resolve steric strain in the cubane core. SHELXPRO can interface with macromolecular refinement tools if co-crystallization with proteins is explored .

Q. What analytical techniques are suitable for characterizing the stability of this compound under varying pH conditions?

Stability studies should employ NMR (e.g., 1^1H and 13^{13}C) to monitor structural integrity, supplemented by UV-Vis spectroscopy to track degradation products. For quantitative analysis, use LC-MS with a C18 column and acidic mobile phase (0.1% formic acid) to enhance ionization efficiency. Data contradictions (e.g., unexpected degradation peaks) may arise from cubane ring strain, requiring DFT calculations to predict reactive sites .

Advanced Research Questions

Q. How can computational docking predict the biological activity of 2-amino-2-(cuban-1-yl)acetic acid against enzyme targets?

Molecular docking (e.g., AutoDock Vina or Schrödinger Suite) can model interactions between the cubane moiety and enzyme active sites. For example, the cubane’s rigid structure may mimic aromatic rings in collagenase inhibitors, as observed in (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid (IC50_{50} = 12.3 µM). Key parameters include Gibbs free energy (ΔG ≤ -6 kcal/mol) and hydrogen bond distances (≤2.2 Å) .

Q. What strategies mitigate challenges in resolving enantiomers of 2-amino-2-(cuban-1-yl)acetic acid for pharmacological studies?

Chiral resolution via preparative HPLC with cellulose-based columns (e.g., Chiralpak IA) is effective. Alternatively, enzymatic kinetic resolution using acylases can isolate enantiomers with >99% ee. Stereochemical assignments require circular dichroism (CD) spectroscopy or anomalous dispersion in X-ray studies, as demonstrated for D-4-fluorophenylglycine derivatives .

Q. How do steric and electronic effects of the cubane core influence the compound’s reactivity in peptide coupling reactions?

The cubane’s high symmetry and electron-deficient nature may hinder standard coupling reagents (e.g., HATU). Alternative methods, such as using DMT-MM as a coupling agent or pre-activating the carboxylic acid with EDCI/HOAt, improve yields. DFT studies (B3LYP/6-311+G(d,p)) can quantify steric hindrance by analyzing bond angles and torsional strain .

Key Methodological Notes

  • Contradiction Management : Discrepancies in biological activity (e.g., variable IC50_{50}) may arise from cubane’s conformational rigidity vs. flexible analogs. Validate via free-energy perturbation (FEP) simulations .
  • Safety Protocols : Follow ALADDIN guidelines for handling amino acid derivatives: use PPE, avoid inhalation, and dispose via certified hazardous waste channels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.